molecular formula C21H19N3O4S B11436895 Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate

Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate

Cat. No.: B11436895
M. Wt: 409.5 g/mol
InChI Key: LDJCDDVCPMZYFN-UHFFFAOYSA-N
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Description

Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a furan ring, a cyano group, and a dihydropyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the Hantzsch dihydropyridine synthesis, which is a multi-component reaction. The key steps include:

    Condensation Reaction: The initial step involves the condensation of an aldehyde (such as benzaldehyde), a β-keto ester (such as ethyl acetoacetate), and a nitrile (such as malononitrile) in the presence of ammonium acetate.

    Cyclization: The intermediate formed undergoes cyclization to form the dihydropyridine ring.

    Functional Group Modification:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The furan ring and sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted dihydropyridine derivatives.

Scientific Research Applications

Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which can be used in the treatment of cardiovascular diseases.

    Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it acts as a calcium channel blocker by binding to the L-type calcium channels in the heart and blood vessels. This binding inhibits calcium influx, leading to vasodilation and reduced blood pressure.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension.

    Amlodipine: A widely used calcium channel blocker with a similar mechanism of action.

Uniqueness

Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate is unique due to its additional functional groups, such as the furan ring and the sulfanyl group, which may confer additional biological activities and chemical reactivity compared to other dihydropyridines.

Properties

Molecular Formula

C21H19N3O4S

Molecular Weight

409.5 g/mol

IUPAC Name

ethyl 6-(2-amino-2-oxoethyl)sulfanyl-5-cyano-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C21H19N3O4S/c1-2-27-21(26)18-17(15-9-6-10-28-15)14(11-22)20(29-12-16(23)25)24-19(18)13-7-4-3-5-8-13/h3-10,17,24H,2,12H2,1H3,(H2,23,25)

InChI Key

LDJCDDVCPMZYFN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CO2)C#N)SCC(=O)N)C3=CC=CC=C3

Origin of Product

United States

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